![molecular formula C21H17N5O2 B2542017 7-(3,4-Dihydroisochinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1396844-20-4](/img/structure/B2542017.png)
7-(3,4-Dihydroisochinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a compound that has garnered attention due to its unique structural properties and potential applications in various fields of science and industry. Its structure combines elements of isoquinoline and pyrimidine, making it a valuable subject for research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and kinetics.
Biology
Biologically, the compound may exhibit interesting bioactivity, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, research into this compound's potential as a therapeutic agent is ongoing, with investigations into its efficacy against various diseases.
Industry
Industrial applications include its use as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit aldo-keto reductase akr1c3 , a key enzyme involved in steroid hormone metabolism and a target of interest in both breast and prostate cancer .
Mode of Action
Similar compounds have been shown to bind to their target enzyme in a specific manner . For instance, the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Inhibition of akr1c3 can affect the metabolism of steroid hormones, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Result of Action
Inhibition of akr1c3 can potentially disrupt the balance of steroid hormones in cells, which could affect cell proliferation and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process that includes the formation of the isoquinoline and pyrimidine rings, followed by their subsequent fusion. Commonly used reagents include amines, aldehydes, and various catalysts under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable procedures, such as batch or continuous-flow synthesis, to meet high demand. The choice of method depends on factors like cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is known to undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate.
Reduction: : Sodium borohydride is often used for reduction reactions.
Substitution: : This compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents, with reaction conditions tailored to achieve optimal yields and selectivity. Temperatures often range from room temperature to moderate heating, depending on the reaction type.
Major Products
The major products of these reactions vary based on the reagents and conditions used. For instance, oxidation might yield hydroxyl derivatives, while reduction could produce amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of structural motifs and reactivity. Similar compounds include:
Isoquinoline derivatives
Pyrimidine derivatives
Other fused ring systems
Each of these compounds shares some structural or functional similarities but differs in specific properties and applications, highlighting the unique potential of 7-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.
Does this level of detail work for you? Let me know if there's anything specific you'd like to dive deeper into.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19-17-12-22-20(25-11-10-14-6-4-5-7-15(14)13-25)23-18(17)24-21(28)26(19)16-8-2-1-3-9-16/h1-9,12H,10-11,13H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUKHFPHPUPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
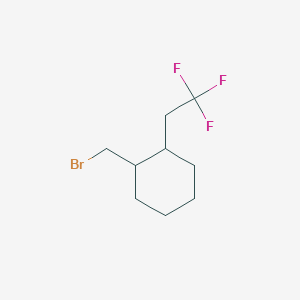
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)
![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)
![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541941.png)
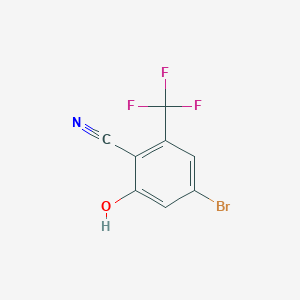
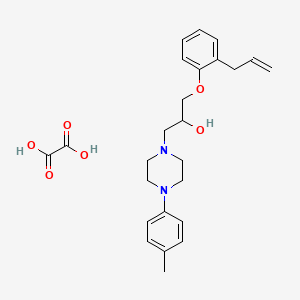
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)
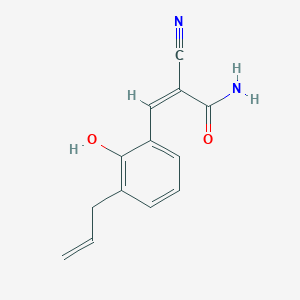
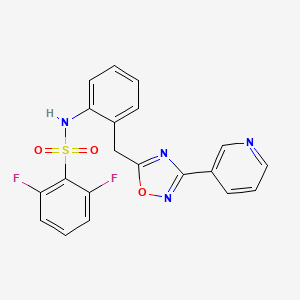
![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)
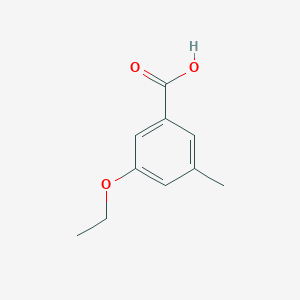
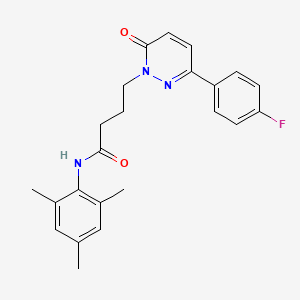
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2541956.png)
